N2,N2-Dimethylpyridine-2,5-diamine

Catalog No.
S704085
CAS No.
4928-43-2
M.F
C7H11N3
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2,N2-Dimethylpyridine-2,5-diamine

CAS Number

4928-43-2

Product Name

N2,N2-Dimethylpyridine-2,5-diamine

IUPAC Name

2-N,2-N-dimethylpyridine-2,5-diamine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3

InChI Key

OBOSXEWFRARQPU-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C(C=C1)N

Canonical SMILES

CN(C)C1=NC=C(C=C1)N

N2,N2-Dimethylpyridine-2,5-diamine, with the chemical formula C7H11N3 and a molecular weight of 137.187 g/mol, is a heterocyclic organic compound that features a pyridine ring substituted with two amino groups at the 2 and 5 positions and two methyl groups at the nitrogen atoms. This compound is known for its unique structural properties, which contribute to its reactivity and potential applications in various fields. The compound's CAS number is 4928-43-2, and it has an InChI Key of OBOSXEWFRARQPU-UHFFFAOYSA-N. Its LogP value is 0.476, indicating moderate hydrophobicity .

Currently, information on the mechanism of action of DMPD is not available in scientific literature.

Aromatic amines can exhibit various hazardous properties, including toxicity, skin and eye irritation, and flammability []. Due to the limited data available on DMPD, it is advisable to handle it with appropriate personal protective equipment and consult with a safety professional for specific handling procedures.

Synthesis and Characterization:

N2,N2-Dimethylpyridine-2,5-diamine (CAS Number: 4928-43-2) is a heterocyclic aromatic compound containing a pyridine ring with two methyl groups attached to the nitrogen atoms at positions 2 and 5 and two additional amine groups also located at positions 2 and 5. The synthesis of N2,N2-dimethylpyridine-2,5-diamine has been reported in scientific literature, with various methods described, including the amination of 2,5-dichloropyridine with dimethylamine [].

Potential Applications:

While there is limited published research specifically focused on N2,N2-dimethylpyridine-2,5-diamine itself, its structural features suggest potential applications in various scientific research fields:

  • Ligand Design: The presence of both amine and pyridine moieties makes N2,N2-dimethylpyridine-2,5-diamine a potential candidate for the design of chelating ligands that can bind to metal ions. These ligands could be used in various applications, such as catalysis, medicinal chemistry, and material science [].
  • Organic Synthesis: The amine groups in N2,N2-dimethylpyridine-2,5-diamine could serve as nucleophiles in organic reactions, allowing for its exploration in the synthesis of new compounds. Additionally, the aromatic ring system could participate in various reactions, further expanding its potential synthetic utility [].

  • Mannich Reaction: This reaction involves the formation of β-amino carbonyl compounds through the condensation of an amine, formaldehyde, and a carbonyl compound.
  • Petasis Reaction: A reaction that combines an amine, an aldehyde, and a boronic acid to produce β-amino alcohols.
  • Ugi Reaction: A multicomponent reaction that synthesizes α-acylamino acids or related compounds.
  • Acylation Reactions: The compound can undergo acylation to form amides or other derivatives .

These reactions highlight its versatility as a building block in organic synthesis.

The synthesis of N2,N2-Dimethylpyridine-2,5-diamine can be achieved through several methods:

  • Direct Amination: The compound can be synthesized by directly aminating pyridine derivatives using amines.
  • Mannich Reaction: Utilizing formaldehyde and secondary amines in the presence of a catalyst to yield the desired product.
  • Ugi Reaction: Combining isocyanides with aldehydes and amines under acidic or basic conditions.

These methods allow for the efficient production of N2,N2-Dimethylpyridine-2,5-diamine with varying degrees of yield and purity .

N2,N2-Dimethylpyridine-2,5-diamine has several applications:

  • Analytical Chemistry: It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), particularly on Newcrom R1 columns for separating impurities or for pharmacokinetic studies .
  • Organic Synthesis: As a versatile intermediate in organic synthesis, it is used in the preparation of various nitrogen-containing compounds.
  • Pharmaceutical Development: Given its biological activity, it may serve as a lead compound in drug discovery efforts targeting specific biological pathways .

Several compounds share structural similarities with N2,N2-Dimethylpyridine-2,5-diamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-4-methylpyridineC6H8N2Contains an amino group at position 3; less hydrophobic.
4-Amino-3-methylpyridineC6H8N2Similar structure but different amino positioning; potential for varied reactivity.
N,N-Dimethylpyridin-3-amineC7H10N2Dimethylated nitrogen; used in similar synthetic pathways.

These compounds highlight the uniqueness of N2,N2-Dimethylpyridine-2,5-diamine due to its specific substitution pattern and potential reactivity profiles.

The acid-base properties of N2,N2-Dimethylpyridine-2,5-diamine are characterized by its moderate basicity, with a predicted pKa value of 7.87 ± 0.10 [1] [4]. This value positions the compound as a weak base compared to aliphatic amines but demonstrates moderate basicity within the aromatic amine class. The compound's basicity arises primarily from the lone pair electrons on the nitrogen atoms, particularly the primary amine group at position 5, which serves as the primary protonation site [5] [6].

The dimethylamino substitution at position 2 creates an asymmetric electronic environment within the molecule. The electron-donating nature of the dimethyl groups enhances the electron density at the nitrogen center, contributing to the overall basicity of the compound. However, the aromatic pyridine ring system acts as an electron-withdrawing moiety, which reduces the overall basicity compared to aliphatic diamines [6] [7].

Protonation Behavior and Conjugate Acid Formation

Upon protonation, N2,N2-Dimethylpyridine-2,5-diamine forms a stable conjugate acid with a pKa of approximately 7.87. The protonation occurs preferentially at the primary amine group (position 5) due to its higher availability and reduced steric hindrance compared to the dimethylamino group at position 2 [5] [8]. This selective protonation behavior is consistent with the general tendency of primary amines to be more basic than tertiary amines in aromatic systems.

The acid-base equilibrium can be represented as:
$$ \text{N2,N2-Dimethylpyridine-2,5-diamine} + \text{H}^+ \rightleftharpoons \text{N2,N2-Dimethylpyridine-2,5-diamine-H}^+ $$

The moderate pKa value indicates that the compound exists predominantly in its neutral form at physiological pH but can readily accept protons under mildly acidic conditions [9] [8].

Solubility Profile in Polar/Non-Polar Solvent Systems

The solubility characteristics of N2,N2-Dimethylpyridine-2,5-diamine reflect its dual nature as both a polar compound capable of hydrogen bonding and a moderately hydrophobic aromatic system. The compound demonstrates limited water solubility, with a reported value of approximately 10 g/L at 25°C, classifying it as slightly soluble in aqueous media [4] [10].

Polar Solvent Systems

In polar protic solvents such as water, methanol, and ethanol, the compound's solubility is enhanced by hydrogen bonding interactions between the amino groups and the solvent molecules. The primary amine group at position 5 serves as both a hydrogen bond donor and acceptor, facilitating dissolution in polar protic media. Methanol and ethanol are expected to provide better solvation than water due to their reduced polarity and enhanced compatibility with the aromatic portion of the molecule [10] .

The compound shows good solubility in polar aprotic solvents such as acetonitrile, which is commonly used in chromatographic applications. The compatibility with acetonitrile makes it suitable for analytical separation techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry applications [12] [13].

Non-Polar Solvent Systems

In non-polar solvents such as hexane and benzene, N2,N2-Dimethylpyridine-2,5-diamine exhibits poor solubility due to the absence of favorable interactions between the polar amino groups and the non-polar solvent molecules. The aromatic pyridine ring provides some compatibility with aromatic solvents, but the overall polarity of the molecule limits its dissolution in purely non-polar systems [14] [15].

Partition Coefficient and Lipophilicity

The compound exhibits a LogP value of 0.476, indicating moderate lipophilicity [12] [16]. This value suggests a balanced distribution between aqueous and organic phases, making it suitable for applications requiring membrane permeability while maintaining adequate water solubility for biological systems.

Thermal Stability and Phase Transition Analysis

The thermal properties of N2,N2-Dimethylpyridine-2,5-diamine reveal important information about its stability and phase behavior under various temperature conditions. The compound demonstrates moderate thermal stability, with a predicted boiling point of 283.4 ± 20.0°C and a flash point of 125.2°C [1] [17].

Thermal Stability Range

N2,N2-Dimethylpyridine-2,5-diamine maintains structural integrity up to approximately 250°C, which is typical for aromatic diamine compounds. The thermal stability is attributed to the aromatic ring system and the stabilizing effect of the nitrogen substituents. The compound's stability range makes it suitable for applications requiring elevated temperatures, such as synthetic reactions and industrial processes [18] [19].

Phase Transition Behavior

The compound exists as a white powder or liquid at room temperature, depending on purity and storage conditions [2] [20]. The melting point has not been definitively established in the literature, indicating either a low melting point or challenges in accurate determination due to decomposition or sublimation processes [17] [18].

Thermal Degradation Characteristics

Based on studies of related pyridine derivatives, N2,N2-Dimethylpyridine-2,5-diamine likely undergoes single-step thermal decomposition when heated beyond its stability range. The degradation process typically involves the loss of the dimethylamino group followed by ring fragmentation, consistent with the behavior observed in similar aromatic amine compounds [18] [19].

The compound's density of 1.115 ± 0.06 g/cm³ indicates a relatively compact molecular structure typical of aromatic compounds [1] [17]. This density value is consistent with the presence of nitrogen atoms and the aromatic ring system, contributing to the overall molecular packing efficiency.

Storage and Stability Considerations

For optimal stability, N2,N2-Dimethylpyridine-2,5-diamine should be stored in dark conditions under an inert atmosphere at temperatures between 2-8°C. These conditions prevent oxidation and degradation of the amino groups, which can occur upon exposure to light and moisture [20] [16]. The compound's moderate flash point of 125.2°C necessitates careful handling during heating operations to prevent ignition.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4928-43-2

Wikipedia

N2,N2-Dimethylpyridine-2,5-diamine

Dates

Last modified: 08-15-2023

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